molecular formula C16H24FN3O2 B14031275 tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate

tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B14031275
M. Wt: 309.38 g/mol
InChI Key: PBQVLNMXBSIQBI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is a fluorinated piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound serves as a versatile and valuable synthetic intermediate, primarily due to its protected piperazine ring and multiple functional handles, including a primary aromatic amine and a fluorine atom. The piperazine moiety is a privileged scaffold in drug design, frequently found in bioactive molecules and FDA-approved pharmaceuticals . Its utility stems from its ability to improve the solubility and pharmacokinetic properties of lead compounds and to act as a conformational constraint that optimally positions pharmacophoric groups for target interaction . The 2-fluorobenzyl subgroup is a common structural feature used to fine-tune the metabolic stability and electronic properties of drug candidates . This compound is strategically designed for the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) group is a standard protecting group for secondary amines, allowing for selective deprotection under mild acidic conditions to reveal the piperazine nitrogen for further functionalization. Concurrently, the 4-amino group on the aromatic ring provides a separate site for conjugation or derivatization, for instance, through amide bond formation or nucleophilic aromatic substitution. Researchers utilize this bifunctional building block in the structure-directed discovery of potent enzyme inhibitors. Piperazine-based structures are pivotal in developing therapeutics for a range of conditions, and the incorporation of fluorine atoms is a established strategy to modulate a molecule's lipophilicity, metabolic stability, and overall binding affinity . Furthermore, piperazine derivatives are actively explored in the development of novel radiopharmaceuticals and brain-imaging agents, where their structural properties can be engineered to influence blood-brain barrier penetration . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H24FN3O2

Molecular Weight

309.38 g/mol

IUPAC Name

tert-butyl 4-[(4-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11,18H2,1-3H3

InChI Key

PBQVLNMXBSIQBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of tert-butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate involves multi-step organic transformations, typically starting from substituted fluoronitrobenzenes and piperazine derivatives. The key synthetic steps include nucleophilic aromatic substitution, carbamate protection, nitro group reduction, and purification.

Stepwise Synthetic Route

Starting Materials and Key Reagents

Compound/Reagent Role Source/Note
Piperazine Nucleophile Commercially available
1,2-Difluoro-4-nitrobenzene Electrophile Starting aromatic substrate
Di-tert-butyl dicarbonate (Boc2O) Carbamate protecting agent For tert-butyl carbamate group
Palladium on carbon (Pd/C) Catalyst for reduction Hydrogenation catalyst
Benzyl chloroformate Carbamate protecting agent For intermediate protection step
Organic solvents (toluene, xylene, ethyl acetate) Reaction medium Used in various steps
Bases (sodium bicarbonate, potassium carbonate) Acid scavengers Used in carbamate formation

Synthetic Procedure Overview

Nucleophilic Aromatic Substitution
  • Piperazine is reacted with 1,2-difluoro-4-nitrobenzene in an aromatic hydrocarbon solvent such as toluene or xylene.
  • The reaction temperature is maintained between 40 °C and 90 °C, typically around 80-90 °C for 3-6 hours.
  • This step yields 1-(2-fluoro-4-nitrophenyl)piperazine as the key intermediate.
Carbamate Protection
  • The intermediate is treated with di-tert-butyl dicarbonate (Boc2O) in an aromatic solvent to introduce the tert-butyl carbamate protecting group on the piperazine nitrogen.
  • Reaction conditions are mild, typically at room temperature or slightly elevated temperatures.
Nitro Group Reduction
  • The nitro group on the aromatic ring is reduced to an amino group using catalytic hydrogenation.
  • Palladium on carbon (Pd/C) is employed as the catalyst under hydrogen gas at pressures around 72 psi.
  • The reaction is carried out in toluene or ethyl acetate at approximately 30-40 °C for 12-16 hours.
  • This step yields tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate.
Purification and Isolation
  • After reduction, the reaction mixture is filtered to remove the catalyst.
  • The organic phase is washed with aqueous sodium bicarbonate to neutralize any acidic byproducts.
  • The product is isolated by solvent evaporation and recrystallization if necessary.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic aromatic substitution Piperazine + 1,2-difluoro-4-nitrobenzene in toluene/xylene 80-90 3-6 High Homogeneous solution formation essential
Carbamate protection Di-tert-butyl dicarbonate in toluene 20-40 2-3 High Inorganic base (NaHCO3, K2CO3) used to scavenge acid
Nitro reduction Pd/C catalyst, H2 gas, toluene or ethyl acetate 30-40 12-16 95-96 Hydrogen pressure ~72 psi; careful catalyst removal
Purification Filtration, aqueous wash, solvent evaporation Room temp - - Product purity >95% achievable

Mechanistic Insights and Optimization Notes

  • The nucleophilic aromatic substitution exploits the electron-deficient fluoronitrobenzene ring, where the fluorine ortho to the nitro group is displaced by the piperazine nitrogen.
  • The Boc protection stabilizes the piperazine nitrogen, preventing side reactions during reduction.
  • Catalytic hydrogenation selectively reduces the nitro group without affecting the fluorine substituent or the carbamate protecting group.
  • Use of aromatic solvents such as toluene or xylene improves solubility and reaction control.
  • The presence of inorganic bases during carbamate formation neutralizes generated acids, improving yield and purity.

Alternative and Related Synthetic Routes

  • Some patents and literature describe the use of benzyl chloroformate for carbamate protection prior to reduction, followed by deprotection steps to yield related intermediates.
  • Modified Bruylants approaches and organometallic additions have been explored for related piperazine derivatives, though with steric challenges.
  • Hydrogenation in ethyl acetate with 10% Pd/C is reported to give yields around 96% for related compounds, suggesting solvent and catalyst loading optimization can be tailored.

Summary Table of Key Synthetic Steps

Step No. Transformation Reagents/Conditions Outcome
1 Piperazine + 1,2-difluoro-4-nitrobenzene → 1-(2-fluoro-4-nitrophenyl)piperazine Toluene, 80-90 °C, 3-6 h Nucleophilic aromatic substitution
2 Carbamate protection (Boc group) Di-tert-butyl dicarbonate, base, toluene, 20-40 °C, 2-3 h tert-Butyl carbamate protected intermediate
3 Nitro reduction → amino group Pd/C, H2 gas, toluene or ethyl acetate, 30-40 °C, 12-16 h tert-Butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate
4 Purification Filtration, aqueous wash, evaporation High purity isolated product

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)[][4].

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Property Target Compound Cyanophenyl Analog Nitro-Methyl Derivative Carbonyl-Bromo-Fluoro Analog
Molecular Weight ~335.38 316.37 349.41 403.25
LogP ~2.8 (predicted) 2.5 (experimental) 1.9 3.1
Solubility (mg/mL) 0.5–1.0 (DMSO) 1.2 (DMSO) 0.8 (EtOAc) <0.1 (H2O)
Hydrogen Bond Donors 1 2 2 1

The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility. In contrast, the nitro-methyl derivative (LogP 1.9) is more polar due to the nitro group. The carbonyl-bromo-fluoro analog shows poor aqueous solubility, attributed to its bulky substituents.

Crystallographic and Conformational Analysis

  • Target Compound: No direct crystallographic data available, but piperazine derivatives typically adopt chair conformations with axial/equatorial substituent orientations.
  • tert-Butyl 4-{[2-amino-4-(2-hydroxy-phenyl)pyrimidin-5-yl]methyl}-piperazine-1-carboxylate (): Exhibits chair conformation with intramolecular O–H⋯N hydrogen bonding, stabilizing the bioactive conformation.
  • Carbonyl-Bromo-Fluoro Analog () : Crystal packing involves weak C–H⋯O interactions, forming supramolecular chains.

Biological Activity

tert-Butyl 4-(4-amino-2-fluorobenzyl)piperazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22FN3O2
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 154590-35-9
  • Density : 1.2 g/cm³
  • Boiling Point : 439.6 °C at 760 mmHg

The biological activity of this compound has been primarily studied in the context of enzyme inhibition, particularly targeting tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. Inhibitors of TYR are of significant interest due to their potential use in treating hyperpigmentation disorders and melanoma.

Inhibition Studies

Recent studies have shown that derivatives of piperazine, including this compound, exhibit competitive inhibition against TYR. For instance, a related compound demonstrated an IC50 value of 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that modifications to the piperazine structure can enhance inhibitory potency.

Case Studies and Experimental Data

  • In vitro Studies :
    • A study evaluating various piperazine derivatives found that compounds structurally similar to this compound showed promising results in inhibiting TYR activity without cytotoxic effects on B16F10 melanoma cells .
  • Docking Studies :
    • Molecular docking analyses indicated that these compounds bind effectively within the active site of TYR, establishing critical interactions with amino acid residues that are essential for enzymatic activity .
  • Kinetic Analysis :
    • Kinetic studies using Lineweaver-Burk plots confirmed the competitive nature of the inhibition, providing insights into the binding affinity and interaction dynamics between the enzyme and the inhibitor .

Comparative Analysis Table

Compound NameIC50 (μM)MechanismReference
This compoundTBDCompetitive InhibitionN/A
Kojic Acid17.76Competitive Inhibition
Related Piperazine Derivative0.18Competitive Inhibition

Q & A

Q. Key Conditions :

  • Use of anhydrous solvents (e.g., DMF, THF) to avoid hydrolysis.
  • Catalytic bases (e.g., K₂CO₃) to facilitate alkylation .
  • Temperature control (80–110°C) to optimize reaction rates and minimize side products .

How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. LCMS) during structural characterization?

Advanced
Contradictions often arise from dynamic effects (e.g., rotamers in NMR) or ionization artifacts in LCMS.

  • NMR Analysis :
    • For piperazine derivatives, splitting in ¹H NMR signals may occur due to restricted rotation. Use variable-temperature NMR (VT-NMR) to coalesce rotameric peaks .
    • Confirm the presence of the Boc group via tert-butyl protons at δ 1.4–1.5 ppm and carbamate carbonyl at δ 155–160 ppm in ¹³C NMR .
  • LCMS Interpretation :
    • Observe [M+H]+ or [M+Na]+ peaks. Fragments like m/z 243 ([M+H-100]+) indicate Boc group loss, common in ESI-MS .
    • Cross-validate with HRMS for exact mass confirmation.

Case Study : In tert-butyl piperazine derivatives, LCMS may show [M+H-100]+ due to Boc cleavage, while NMR confirms intact Boc groups. This discrepancy highlights the need for multi-technique validation .

What strategies optimize regioselectivity during substitution reactions at the piperazine ring?

Advanced
Regioselectivity is influenced by steric and electronic factors:

  • Steric Control : Use bulky substituents (e.g., tert-butyl) to direct reactions to less hindered nitrogen atoms .
  • Electronic Effects : Activate specific positions via electron-withdrawing groups (e.g., fluorobenzyl). For example, the fluorine atom in 2-fluorobenzyl enhances electrophilicity at the para position, favoring selective alkylation .
  • Catalytic Methods : Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) ensures precise functionalization .

Example : In tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, Pd catalysis enables selective coupling at the brominated pyrimidine position .

How does the fluorine atom in the 2-fluorobenzyl group influence biological activity and reactivity?

Q. Advanced

  • Reactivity : Fluorine’s electronegativity increases the stability of intermediates in substitution reactions, reducing side products .
  • Biological Interactions :
    • Fluorine enhances lipophilicity, improving membrane permeability.
    • It may engage in hydrogen bonding with target proteins (e.g., kinases), as seen in tyrosine kinase inhibitors .
  • Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vitro .

Experimental Design : Compare fluorinated vs. non-fluorinated analogs in enzymatic assays (e.g., IC₅₀ measurements) to quantify fluorine’s impact .

What crystallographic techniques are used to determine the spatial conformation of this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Grow crystals via slow evaporation (e.g., ethyl acetate/hexane).
    • Resolve piperazine ring puckering and fluorobenzyl orientation. For example, in related compounds, the piperazine adopts a chair conformation, and fluorophenyl groups show coplanarity with the ring .
  • Challenges :
    • Low crystal quality due to flexible substituents. Use seeding or gradient cooling.
    • Disorder in the Boc group: Apply restraints during refinement .

Case Study : SC-XRD of tert-butyl 4-(2-hydroxy-phenyl)pyrimidin-5-yl derivatives confirmed intramolecular H-bonding between NH and carbonyl groups, stabilizing the conformation .

How can researchers address low yields in the final deprotection step (Boc removal)?

Q. Basic

  • Acid Selection : Use TFA in CH₂Cl₂ (20–50% v/v) for milder deprotection vs. HCl/dioxane for faster reactions .
  • Side Reactions : Avoid excess acid to prevent protonation of the amine, which can lead to salt formation and reduced solubility.
  • Workup : Neutralize with NaHCO₃ post-deprotection and extract with CH₂Cl₂ to recover the free amine .

Optimization : Monitor reaction progress via TLC (ninhydrin stain for free amines) and adjust reaction time (typically 1–4 hours) .

What in vitro assays are suitable for evaluating this compound’s bioactivity?

Q. Advanced

  • Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, Src) to measure IC₅₀ .
  • Cellular Uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in dose-response studies (1–100 µM range) .

Data Interpretation : Corrogate structural features (e.g., fluorobenzyl orientation) with activity using molecular docking (e.g., AutoDock Vina) .

How to analyze stability under varying pH and temperature conditions?

Q. Advanced

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis (e.g., 0.1N HCl/NaOH at 40°C for 24 hours).
    • Thermal stress (60°C for 48 hours).
  • Analytical Tools :
    • HPLC-PDA to detect degradation products (e.g., hydrolyzed Boc groups).
    • LCMS to identify fragments (e.g., m/z 100 corresponding to Boc cleavage) .

Mitigation : Store the compound at –20°C in anhydrous DMSO or under nitrogen .

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